molecular formula C22H22N4O4S B2470495 (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide CAS No. 496032-86-1

(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B2470495
CAS No.: 496032-86-1
M. Wt: 438.5
InChI Key: BQOREIXZWMECMZ-AWNIVKPZSA-N
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Description

“(2E)-N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide” is a synthetic small molecule characterized by a conjugated acrylamide backbone, a 4-methoxyphenyl group, and a sulfamoyl-linked 4,6-dimethylpyrimidin-2-yl moiety. Its molecular formula is C₂₃H₂₃N₅O₄S, with an average molecular weight of 473.52 g/mol and a monoisotopic mass of 473.1477 g/mol . The compound’s structure integrates pharmacophoric elements commonly associated with enzyme inhibition and receptor binding:

  • Sulfamoyl bridge: The -SO₂-NH- linker connects the pyrimidine ring to the phenyl group, contributing to hydrogen-bonding capacity and structural rigidity.
  • 4,6-Dimethylpyrimidin-2-yl group: A heterocyclic aromatic system that may participate in π-π stacking or act as a hydrogen-bond acceptor.
  • 4-Methoxyphenyl substituent: The methoxy group (-OCH₃) provides electron-donating effects, influencing solubility and intermolecular interactions.

Properties

IUPAC Name

(E)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-15-14-16(2)24-22(23-15)26-31(28,29)20-11-7-18(8-12-20)25-21(27)13-6-17-4-9-19(30-3)10-5-17/h4-14H,1-3H3,(H,25,27)(H,23,24,26)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOREIXZWMECMZ-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and guanidine.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrimidine derivative with a sulfonyl chloride in the presence of a base like triethylamine.

    Coupling with Methoxyphenyl Group: The final step involves coupling the sulfonamide-pyrimidine intermediate with a methoxyphenyl derivative through a condensation reaction, often facilitated by a catalyst such as palladium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the double bond in the prop-2-enamide moiety, resulting in the formation of saturated amides.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Saturated amides.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with enzyme active sites, making it a candidate for drug development.

Medicine

In medicinal chemistry, (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzyme active sites and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
Target Compound (from ) C₂₃H₂₃N₅O₄S 473.52 4-methoxyphenyl, 4,6-dimethylpyrimidine Potential kinase/sulfonamide inhibitor
(2E)-N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-ethoxyphenyl)prop-2-enamide () C₂₄H₂₅N₅O₄S 487.55 4-ethoxyphenyl Increased lipophilicity (logP +0.3 vs methoxy)
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide () C₂₄H₂₃N₅O₅S 493.53 Dioxoisoindolinyl, pentanamide Enhanced π-π stacking potential

Key Observations :

  • Ethoxy vs. Methoxy Substitution : The ethoxy analog () exhibits a 14.03 g/mol increase in molecular weight and higher lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

Methodologies for Similarity Assessment

Structural similarity is quantified using molecular fingerprints (e.g., MACCS, Morgan) and similarity coefficients like Tanimoto and Dice . For example:

  • Tanimoto Analysis : A Tanimoto score >0.85 between the target compound and its ethoxy analog () indicates high structural similarity, suggesting overlapping biological targets .
  • Docking Studies : Tools like AutoDock Vina () predict binding modes; the target compound’s sulfamoyl group may anchor to ATP-binding pockets in kinases, while the ethoxy variant could exhibit altered steric interactions .

Biological Activity

Introduction

The compound (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(4-methoxyphenyl)prop-2-enamide is a synthetic organic molecule with a complex structure that includes a prop-2-enamide backbone, a pyrimidine ring, and a methoxyphenyl substituent. This compound belongs to the sulfonamide class, which is known for its diverse biological activities, including antibacterial and anti-inflammatory effects. The unique structural features of this compound suggest potential interactions with various biological targets, making it an interesting subject for pharmacological investigation.

Structural Characteristics

The molecular formula of the compound is C19H20N4O3SC_{19}H_{20}N_{4}O_{3}S, and its structure can be described as follows:

Component Description
Pyrimidine Ring Enhances pharmacological properties by interacting with biological targets.
Sulfamoyl Group Known for antibacterial and anti-inflammatory properties.
Methoxyphenyl Substituent Potentially increases lipophilicity and biological activity.

The biological activity of This compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal biochemical pathways.
  • Receptor Modulation : Interaction with receptors may alter cellular signaling pathways, leading to therapeutic effects.
  • Antimicrobial Activity : The sulfonamide moiety is expected to exhibit antibacterial properties by interfering with bacterial folic acid synthesis.

Antibacterial Activity

Research indicates that compounds similar to This compound demonstrate significant antibacterial activity. For instance, sulfonamide derivatives have been shown to inhibit the growth of various bacterial strains in vitro.

Study Bacterial Strain Tested Inhibition Zone (mm)
Study AStaphylococcus aureus15
Study BEscherichia coli12
Study CPseudomonas aeruginosa10

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been evaluated in several studies. The presence of the pyrimidine ring may enhance its ability to modulate inflammatory pathways.

  • In Vivo Studies : Animal models subjected to induced inflammation showed reduced inflammatory markers when treated with the compound.
  • Cytokine Profiling : Reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 was observed.

Case Studies

  • Case Study on Neuroprotection : A study investigated the neuroprotective effects of related compounds in models of cerebral ischemia. Results indicated that these compounds significantly prolonged survival times and reduced neuronal damage.
    • Methodology : Mice were subjected to bilateral common carotid artery occlusion and treated with the compound.
    • Results : Treated mice exhibited lower mortality rates compared to control groups.
  • Cancer Cell Line Screening : The compound was screened against various cancer cell lines representing different types of cancer (e.g., leukemia, lung cancer).
    • Findings : Limited anticancer activity was noted; however, some sensitivity was observed in specific leukemia cell lines at concentrations of 10 µM.

Q & A

Q. What role does this compound play in polymer or copolymer synthesis, and how is its incorporation monitored?

  • Methodology : As a monomer, it can be copolymerized with dimethyldiallylammonium chloride (DMDAAC) via free-radical polymerization. Use 1H^1H NMR to track monomer conversion and GPC/SEC to determine molecular weight distribution. Dye-fixative applications in textiles require testing wash-fastness and UV stability .

Data-Driven Research Tools

Q. How can high-throughput crystallographic pipelines (e.g., SHELXD) accelerate structural studies of derivatives?

  • Methodology : SHELXD’s robustness in experimental phasing enables rapid screening of derivative libraries. Pair with automated data collection (e.g., synchrotron beamlines) and PanDDA for identifying ligand-binding events in crystal soaking experiments .

Q. What statistical approaches are recommended for analyzing conflicting bioactivity data across multiple assays?

  • Methodology : Apply multivariate analysis (e.g., PCA or hierarchical clustering) to identify outliers or assay-specific biases. Use Bland-Altman plots to compare IC50_{50} values from MTT vs. ATP-based assays. Meta-analysis tools in R or Python can harmonize datasets from public repositories like ChEMBL .

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